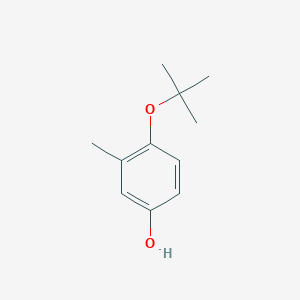

4-(Tert-butoxy)-3-methylphenol

Description

4-(Tert-butoxy)-3-methylphenol is a phenolic derivative characterized by a tert-butoxy group (-O-C(CH₃)₃) at the para position and a methyl group (-CH₃) at the meta position of the aromatic ring. This structure confers unique physicochemical properties, such as reduced acidity compared to phenol due to the electron-donating tert-butoxy group, and enhanced lipophilicity due to the bulky substituents.

The compound is synthetically accessible via palladium-catalyzed C–H olefination, as demonstrated in studies where ethyl acrylate was coupled with 1-(tert-butoxy)-2-methylbenzene to yield derivatives like ethyl (E)-3-(4-(tert-butoxy)-3-methylphenyl)acrylate .

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H16O2/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7,12H,1-4H3 |

InChI Key |

RRQSGSZEWCVSGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-3-methylphenol can be achieved through several methods. One common approach involves the etherification of 4-chlorophenol with isobutylene in the presence of a catalyst such as sulfuric acid or a quaternary amine like benzyltriethylammonium chloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-(Tert-butoxy)-3-methylphenol often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tertiary butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is preferred over batch processes due to its versatility, efficiency, and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-methylphenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-(Tert-butoxy)-3-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-3-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-sec-Butyl-2,6-di-tert-butylphenol

- Structure : Contains a sec-butyl group at the para position and two tert-butyl groups at ortho positions (C₁₈H₃₀O) .

- Key Differences: The additional tert-butyl groups increase steric hindrance, reducing reactivity in electrophilic substitution reactions. Its higher molecular weight (262.43 g/mol) compared to 4-(tert-butoxy)-3-methylphenol (C₁₁H₁₆O₂, 180.24 g/mol) may affect solubility and bioavailability.

- Applications: Used as an antioxidant in industrial formulations due to its steric protection of the phenolic -OH group.

Tert-butyl-4-methoxyphenol

- Structure : Features a tert-butyl group and a methoxy (-OCH₃) group at para positions.

- Key Differences: The methoxy group is a stronger electron donor than the methyl group in 4-(tert-butoxy)-3-methylphenol, further lowering acidity (predicted pKa ~10 vs. ~10.5 for 4-(tert-butoxy)-3-methylphenol).

4-(3-(Tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (Compound 3c)

- Structure: Combines a tert-butoxy-hydroxypropyl chain with a methoxyphenol core .

- Bioactivity: Demonstrated insecticidal activity against Spodoptera frugiperda (Sf9 cells), with in silico studies suggesting interactions with insect-specific enzymes. This contrasts with 4-(tert-butoxy)-3-methylphenol, where bioactivity data is less documented.

- Synthetic Utility : The hydroxypropyl spacer enhances solubility in polar solvents, a property exploitable in drug design.

3-Methylphenol (o-Cresol)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.